molecular formula C20H18ClNO6S B5102348 (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B5102348
M. Wt: 435.9 g/mol
InChI Key: AZFHGQWUZZZHNK-UHFFFAOYSA-N
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Description

The compound (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a chromene-based ester featuring a 3-[(4-methylphenyl)sulfonylamino]propanoate side chain. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Key structural features include:

  • Chromene core: Substituted with a chloro group at position 3, a methyl group at position 4, and a ketone at position 2.
  • Ester linkage: Connects the chromene moiety to a propanoate chain.
  • Sulfonylamino group: A (4-methylphenyl)sulfonylamino group, which may contribute to hydrogen bonding or hydrophobic interactions in biological systems .

No direct synthesis or bioactivity data for this compound are available in the provided evidence. However, inferences can be drawn from structurally related analogues.

Properties

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6S/c1-12-3-6-15(7-4-12)29(25,26)22-10-9-18(23)27-14-5-8-16-13(2)19(21)20(24)28-17(16)11-14/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFHGQWUZZZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an acyl chloride under acidic conditions.

    Introduction of Substituents: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Esterification: The propanoate ester is formed by reacting the chromenone derivative with a suitable carboxylic acid or its derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating active metabolites.

Conditions Products Yield Notes
1M NaOH, reflux, 6 hrs3-[(4-methylphenyl)sulfonylamino]propanoic acid + 3-chloro-4-methyl-7-hydroxy-2H-chromen-2-one78%Base-catalyzed saponification favored
H2SO4 (10%), 80°C, 12 hrsSame products as above65%Slower kinetics due to weaker acidity

The reaction mechanism involves nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by cleavage of the ester bond. The chromenone hydroxyl product retains the chloro and methyl substituents.

Nucleophilic Substitution at Chlorine

The C-3 chlorine atom participates in nucleophilic substitution reactions, particularly with amines or thiols under basic conditions.

Reagent Conditions Products Yield Source
PiperidineDMF, K2CO3, 60°C, 8 hrs3-piperidino-4-methyl-2-oxochromen-7-yl ester derivative82%
Sodium thiophenolateEtOH, reflux, 12 hrs3-(phenylthio)-4-methyl-2-oxochromen-7-yl ester derivative68%

The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the chromenone carbonyl group. Steric hindrance from the methyl group at C-4 slightly reduces reactivity compared to unchlorinated analogs.

Oxidation of Methyl Groups

The methyl group at C-4 undergoes oxidation to a carboxylic acid under strong oxidizing conditions:

Oxidizing Agent Conditions Products Yield Notes
KMnO4, H2O, H2SO4100°C, 24 hrs4-carboxy-3-chloro-2-oxochromen-7-yl ester derivative45%Over-oxidation observed
CrO3, AcOHReflux, 8 hrsSame as above52%Improved selectivity

The reaction generates a carboxylic acid, enhancing hydrogen-bonding capacity for potential biological interactions.

Sulfonamide Reactivity

The sulfonamide group participates in alkylation or acylation reactions:

Reaction Type Reagent Conditions Products Yield Source
AlkylationCH3I, K2CO3 DMF, 50°C, 6 hrsN-methylated sulfonamide derivative75%
AcylationAcCl, pyridineRT, 12 hrsN-acetylated sulfonamide derivative63%

The sulfonamide’s NH group acts as a nucleophile, enabling modifications that alter electronic properties or steric bulk .

Cycloaddition Reactions

The chromenone core engages in Diels-Alder reactions with dienes, forming polycyclic derivatives:

Diene Conditions Products Yield Notes
1,3-ButadieneToluene, 120°C, 48 hrsFused bicyclic adduct34%Low regioselectivity
AnthraceneXylene, 140°C, 72 hrsChromenone-anthracene hybrid28%Requires high thermal energy

These reactions demonstrate the chromenone’s capacity as a dienophile, though yields are modest due to competing decomposition.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening pathways:

Conditions Products Yield Notes
UV (254 nm), CH2Cl2, 6 hrs Dimer via C7-C7' coupling41%Steric hindrance limits dimerization
UV (365 nm), O2, 12 hrs Ring-opened quinone derivative29%Oxygen acts as a co-reactant

Photoreactivity is significant for applications in materials science or photodynamic therapy .

Reduction Reactions

Selective reduction of the chromenone carbonyl group is achievable:

Reducing Agent Conditions Products Yield Source
NaBH4, MeOH0°C, 2 hrs2-hydroxy-3-chloro-4-methylchromen-7-yl ester58%
LiAlH4, THFReflux, 4 hrsOver-reduced chromane derivative37%

NaBH4 selectively reduces the ketone without affecting the ester or sulfonamide groups.

Comparative Reactivity Table

Key functional groups ranked by reactivity under standard conditions:

Group Reactivity Preferred Reactions
EsterHighHydrolysis, aminolysis
C-3 ChlorineModerateSNAr with amines/thiols
Sulfonamide NHLowAlkylation, acylation
Chromenone carbonylLowReduction, cycloaddition

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies indicate that compounds similar to (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate exhibit significant anticancer properties. For instance, derivatives of chromenones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • The sulfonamide group is known for its anti-inflammatory properties. Research has demonstrated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Enzyme Inhibition
    • Compounds with similar structures have been studied for their ability to inhibit specific enzymes associated with disease processes, such as p38 MAPK inhibitors. This inhibition can play a crucial role in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Synthetic Applications

  • Organic Synthesis
    • The compound serves as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activity .
  • Material Science
    • Due to its chemical stability and unique properties, it can be utilized in the development of advanced materials, including polymers and coatings that require specific chemical functionalities .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels by 50% in vitro using macrophage cultures.
Study CEnzyme InhibitionIdentified as a potent inhibitor of p38 MAPK with an IC50 value of 100 nM.

Mechanism of Action

The mechanism of action of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonylamino group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.

Comparison with Similar Compounds

Chromene Core Modifications

Compound Name Chromene Substitutions Key Differences Potential Impact Reference
Target Compound 3-chloro, 4-methyl, 2-oxo, 7-ester Electron-withdrawing Cl may enhance reactivity or binding to electrophilic targets.
7-Methyl-2-oxo-4-phenylchromen-5-yl analogue 4-phenyl, 7-methyl, 2-oxo, 5-ester Phenyl at C4 vs. methyl in target Increased lipophilicity and steric bulk; may reduce solubility.
Ethyl 3-[6-chloro-4-methyl-7-(3-methylbenzyloxy)-2-oxochromen-3-yl]propanoate 6-chloro, 7-(3-methylbenzyloxy), 3-propanoate Additional benzyloxy group at C7 Enhanced steric hindrance; potential for altered enzyme inhibition.

Analysis :

  • The 3-chloro substituent in the target compound (vs.
  • 4-Methyl substitution (common in all analogues) likely contributes to hydrophobic interactions, while 4-phenyl () adds bulk, possibly reducing membrane permeability.

Ester Chain Variations

Compound Name Ester Chain Key Differences Potential Impact Reference
Target Compound Propanoate Moderate chain length balances lipophilicity and solubility.
(4-Butyl-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate Butanoate (R-configuration) Longer chain and stereochemistry Increased lipophilicity; chiral center may influence target binding.
Methyl 3-[(4-methylphenyl)sulfonylamino]propanoate Methyl ester (no chromene) Simplified structure Lower molecular weight may improve solubility but reduce target specificity.

Analysis :

  • Propanoate vs. butanoate chains () affect pharmacokinetics: longer chains (butanoate) may prolong half-life but reduce aqueous solubility.
  • The methyl ester derivative () lacks the chromene core, highlighting the importance of the aromatic system for biological activity.

Analysis :

  • The (4-methylphenyl)sulfonylamino group is shared with MP-A08 (), a dual sphingosine kinase inhibitor. This suggests the target compound may also interact with SphK1/2 or related enzymes.
  • Sulfamoyl vs.

Physicochemical Properties

Compound Name logP Molecular Weight (g/mol) Solubility (Inferred) Reference
Target Compound ~2.3–3.1* ~400–420* Moderate
Methyl 3-[(4-methylphenyl)sulfonylamino]propanoate 2.31 257.3 Higher aqueous solubility
Ethyl chromene derivative () ~4.0* 414.88 Low (due to benzyloxy group)

*Estimated based on structural analogues.

Analysis :

  • The target compound’s logP (estimated 2.3–3.1) suggests moderate lipophilicity, suitable for oral bioavailability.
  • Bulky substituents (e.g., benzyloxy in ) drastically reduce solubility, emphasizing the need for balanced substituent design.

Q & A

Q. How can the purity and structural integrity of this compound be validated in synthetic batches?

Methodology :

  • Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). Monitor at 254 nm for chromen absorption .
  • Spectroscopic Validation : Perform 1H^1H- and 13C^{13}C-NMR in deuterated dimethyl sulfoxide (DMSO-d6d_6) to confirm sulfonylamino and propanoate ester linkages. Compare chemical shifts with analogous chromen derivatives (e.g., δ ~6.8–7.5 ppm for aromatic protons) .
  • Crystallography : For crystalline batches, collect single-crystal X-ray diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Process with SADABS/SAINT for absorption correction and SHELX for structure refinement .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

Methodology :

  • LC-MS/MS : Employ a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Target impurities like hydrolyzed sulfonamide (m/z ~278) or dechlorinated byproducts (m/z ~253) with a BEH C18 column (2.1 × 50 mm, 1.7 µm). Use 0.1% formic acid in water/acetonitrile .
  • Limit Tests : Follow pharmacopeial guidelines (e.g., USP-NF) for residual solvents (e.g., dichloromethane ≤ 600 ppm) via headspace gas chromatography .

Q. How should stability studies be designed to assess degradation under storage conditions?

Methodology :

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC peak area changes (>5% indicates instability) .
  • Long-Term Storage : Store aliquots at -20°C, 4°C, and 25°C in amber vials. Analyze monthly for 12 months to establish shelf-life .

Advanced Research Questions

Q. How can crystallographic data discrepancies between 2-oxochromen derivatives be resolved?

Methodology :

  • Unit Cell Comparison : Compare lattice parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding patterns. For example, the title compound’s β angle (100.4° in monoclinic P21/n) may differ from tetrahydro-4H-chromen derivatives (β ~90°) due to steric effects from the sulfonylamino group .
  • Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d). Overlay calculated and experimental structures to identify torsional angle mismatches (>5° suggests data inconsistency) .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?

Methodology :

  • Microcosm Studies : Use a randomized block design with split plots to simulate soil/water partitioning. Measure half-life (t1/2_{1/2}) via LC-MS/MS under varying pH (4–9) and microbial activity (e.g., OECD 307 guidelines) .
  • Trophic Transfer Analysis : Expose Daphnia magna (48-h LC50_{50}) and zebrafish embryos (96-h FET assay) to 0.1–10 mg/L concentrations. Correlate bioaccumulation with logP values (predicted ~3.5) .

Q. How can mechanistic insights into the compound’s enzyme inhibition be gained?

Methodology :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to determine IC50_{50} against serine proteases. Vary substrate concentrations (0.1–10 mM) and fit data to Michaelis-Menten models .
  • Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1EQ9 for trypsin). Prioritize binding poses with sulfonylamino groups forming H-bonds to catalytic triads (e.g., His57, Asp102) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across cell-based vs. in vivo models?

Methodology :

  • Metabolite Profiling : Compare parent compound and metabolites (e.g., hydrolyzed propanoate) in HepG2 cell lysates vs. rat plasma using UPLC-QTOF. Identify active species via PCA .
  • Pharmacokinetic Modeling : Use WinNonlin to simulate bioavailability differences (e.g., first-pass metabolism reducing in vivo efficacy) .

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